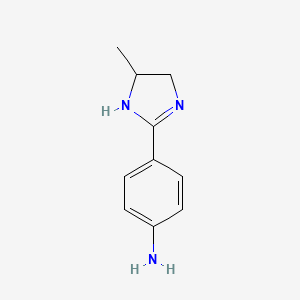

4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine

CAS No.: 868260-16-6

Cat. No.: VC15760478

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868260-16-6 |

|---|---|

| Molecular Formula | C10H13N3 |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | 4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)aniline |

| Standard InChI | InChI=1S/C10H13N3/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13) |

| Standard InChI Key | KLKKLKAARKRYCV-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN=C(N1)C2=CC=C(C=C2)N |

Introduction

Chemical Structure and Synthesis

Structural Characteristics

4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine consists of a 4-methyl-4,5-dihydro-1H-imidazole ring connected to a para-aminophenyl group. The imidazoline ring adopts a partially saturated conformation, with the methyl group at the 4-position introducing steric and electronic modifications. The aniline moiety provides a site for further functionalization, making the compound a versatile intermediate. Key structural properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₃ |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | 4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)aniline |

| SMILES | CC1CN=C(N1)C2=CC=C(C=C2)N |

| InChI Key | KLKKLKAARKRYCV-UHFFFAOYSA-N |

The compound’s structure has been confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Synthetic Routes

The synthesis of 4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine typically involves cyclization reactions to form the imidazoline core. One plausible route includes:

-

Formation of the imidazoline ring: Reaction of 1,2-diaminoethane derivatives with nitriles or carbonyl compounds under acidic conditions.

-

Introduction of the methyl group: Alkylation at the 4-position using methylating agents such as methyl iodide.

-

Coupling with aniline: Palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to attach the phenylamine group.

Industrial-scale production methods remain proprietary, but optimization likely focuses on solvent selection (e.g., ethanol or DMF), catalysts (e.g., palladium complexes), and temperature control to enhance yield .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Stability studies suggest susceptibility to oxidation at the aniline moiety, necessitating storage under inert atmospheres.

Spectroscopic Analysis

-

¹H NMR: Peaks at δ 6.5–7.5 ppm (aromatic protons), δ 3.0–4.0 ppm (imidazoline CH₂ groups), and δ 1.2 ppm (methyl group).

-

IR Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N-H), ~1600 cm⁻¹ (C=N), and ~1500 cm⁻¹ (C-C aromatic) .

Research Findings and Comparative Analysis

Structural Analogues

Comparative studies highlight the impact of substituents on biological activity:

| Compound | Structure | IC₅₀ (Kinase Inhibition) |

|---|---|---|

| 4-(4-Methylimidazolin-2-yl)aniline | Imidazoline + aniline | Not reported |

| Pyrido[3,4-d]pyrimidine-8-amine | Pyrimidine + imidazole | 1–10 nM |

The absence of a pyrimidine ring in 4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine may limit its kinase affinity but enhance solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume